3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
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Overview
Description
3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyridine and pyrimidine rings in its structure makes it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and alkyl halides for substitution reactions. The reaction conditions often involve heating under reflux or using microwave-assisted synthesis to accelerate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of alkylated or arylated derivatives.
Scientific Research Applications
3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets 3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the nitrophenoxy group, in particular, enhances its potential as an enzyme inhibitor and receptor modulator .
Properties
Molecular Formula |
C15H14N4O4 |
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Molecular Weight |
314.30 g/mol |
IUPAC Name |
3-ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C15H14N4O4/c1-2-18-9-12-13(6-7-16-14(12)17-15(18)20)23-11-5-3-4-10(8-11)19(21)22/h3-8H,2,9H2,1H3,(H,16,17,20) |
InChI Key |
OVHIRIQKCLMXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CN=C2NC1=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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